Product packaging for 4-(2,5-Dimethylphenyl)but-3-en-2-one(Cat. No.:)

4-(2,5-Dimethylphenyl)but-3-en-2-one

Cat. No.: B13611904
M. Wt: 174.24 g/mol
InChI Key: VUNZNMCBJQBBMT-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-Dimethylphenyl)but-3-en-2-one is a versatile chemical intermediate of significant interest in medicinal chemistry and organic synthesis. Its primary research value lies in its role as a key precursor for the synthesis of enantiomerically enriched lactones with demonstrated biological activity. This compound serves as a crucial building block in multi-step chemoenzymatic syntheses, which can be transformed into β-aryl-δ-halo-γ-lactones, a class of compounds studied for their potent antiproliferative properties against various cancer cell lines, including canine osteosarcoma (D17) and human leukemia (Jurkat) . The synthetic utility of this compound is enhanced through kinetic resolution of intermediate alcohols using lipase biocatalysts, allowing researchers to access pure stereoisomers of target lactones . The resulting chiral bromo- and iodolactones have been shown to exert their biological effects by inducing caspase-dependent apoptosis and incorporating into biological membranes, making them valuable tools for probing cell death mechanisms and membrane interactions . Researchers utilize this compound exclusively for developing new synthetic methodologies and for the creation of novel compounds for bioactivity screening. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O B13611904 4-(2,5-Dimethylphenyl)but-3-en-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

(E)-4-(2,5-dimethylphenyl)but-3-en-2-one

InChI

InChI=1S/C12H14O/c1-9-4-5-10(2)12(8-9)7-6-11(3)13/h4-8H,1-3H3/b7-6+

InChI Key

VUNZNMCBJQBBMT-VOTSOKGWSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)/C=C/C(=O)C

Canonical SMILES

CC1=CC(=C(C=C1)C)C=CC(=O)C

Origin of Product

United States

Synthetic Methodologies for 4 2,5 Dimethylphenyl but 3 En 2 One and Its Key Precursors

Established Synthetic Pathways for α,β-Unsaturated Ketones

The construction of the enone backbone is most commonly achieved through condensation or coupling reactions that form the double bond between the α and β carbons relative to the carbonyl group.

The Claisen-Schmidt condensation, a type of crossed-aldol reaction, is the most direct and widely used method for synthesizing 4-(2,5-dimethylphenyl)but-3-en-2-one. This reaction involves the base-catalyzed condensation of an aromatic aldehyde, which cannot enolize, with an enolizable ketone. For the target compound, this involves the reaction between 2,5-dimethylbenzaldehyde (B165460) and acetone (B3395972).

The reaction is typically catalyzed by a base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a protic solvent like ethanol (B145695) or a mixture of acetone and water. The base deprotonates the α-carbon of acetone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of 2,5-dimethylbenzaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration under the reaction conditions to yield the stable, conjugated α,β-unsaturated ketone.

Key precursors for this synthesis include 2,5-dimethylbenzaldehyde and the ketone 1-(2,5-dimethylphenyl)ethan-1-one. The latter can be synthesized via Friedel-Crafts acylation of p-xylene (B151628) with acetyl chloride in the presence of a Lewis acid like aluminum chloride. This ketone can then be condensed with other aldehydes to produce a variety of chalcone-like structures. Optimization studies for similar reactions focus on catalyst choice, solvent, and temperature to maximize yield and minimize side reactions.

Reactant A (Aldehyde)Reactant B (Ketone)CatalystSolventTypical ConditionsReference
2,5-Dimethoxybenzaldehyde (B135726)AcetoneNaOHAcetone/WaterStirred at room temperature for 20 hours.
Benzaldehyde (B42025)1-(2,5-Dimethylphenyl)ethan-1-oneNaOH95% EthanolStirred for 30 minutes after base addition.
Various BenzaldehydesCyclopentanoneNaOH (solid)Solvent-free (grinding)Grinding in a mortar and pestle for 5 minutes.

Beyond aldol-type condensations, other methods can be employed to construct the α,β-unsaturated ketone framework. The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, represents a powerful alternative. For instance, a synthetic route to a related chalcone (B49325) involves the Heck reaction of iodobenzene (B50100) with an in-situ generated enone. This methodology could be adapted by coupling a halo-substituted aromatic precursor with a suitable alkene. The reaction typically involves a palladium catalyst (e.g., palladium(II) acetate), a base (e.g., triethylamine), and often a phosphine (B1218219) ligand.

Other modern catalytic systems offer further alternatives. Palladium(II)-catalyzed intermolecular oxidative coupling of alkynamides and terminal alkenes can produce E-α,β-unsaturated ketones with high stereo- and regioselectivity under mild conditions. Additionally, rhodium-catalyzed reactions of aryl boronic acids with α,β-unsaturated carbonyl compounds can be tuned to favor either conjugate addition or Heck-type coupling, providing another pathway to substituted enones.

Preparation of Functionally Modified Analogs and Derivatives for Structure-Reactivity Investigations

The synthesis of functionally modified analogs of this compound is crucial for conducting structure-activity relationship (SAR) studies. By systematically altering the substituents on the aromatic ring or the enone backbone, researchers can probe how these changes affect the molecule's chemical reactivity and biological activity.

For example, replacing the dimethyl groups with dimethoxy groups, as in (E)-4-(2,5-dimethoxyphenyl)but-3-en-2-one, alters the electronic properties of the aromatic ring, which can influence the reactivity of the conjugated system. Chalcones, which share the 1,3-diaryl-2-propen-1-one core structure, are a widely studied class of compounds where SAR studies are common. Modifications can include adding electron-donating or electron-withdrawing groups to the aromatic rings, which has been shown to modulate activities such as antioxidant or antitumor properties. The synthesis of these analogs generally follows the same Claisen-Schmidt condensation or other coupling methodologies, simply by starting with appropriately substituted precursors.

Synthesis of Halogenated and Trifluoromethylated Analogues

The introduction of halogen and trifluoromethyl groups into the structure of this compound can be achieved through several synthetic strategies. The most straightforward approach involves the use of appropriately substituted starting materials in a Claisen-Schmidt condensation reaction. mdpi.comnih.gov

This reaction involves the base-catalyzed condensation of an aryl methyl ketone with an aromatic aldehyde. wikipedia.org To synthesize halogenated or trifluoromethylated analogues of this compound, one can either start with a halogenated or trifluoromethylated 2,5-dimethylacetophenone and react it with various benzaldehydes, or react 1-(2,5-dimethylphenyl)ethanone with halogenated or trifluoromethylated benzaldehydes.

For instance, the reaction of 1-(2,5-dimethylphenyl)ethanone with a halogenated aromatic aldehyde, such as 4-chlorobenzaldehyde (B46862) or 4-bromobenzaldehyde, in the presence of a base like sodium hydroxide or potassium hydroxide in an alcoholic solvent, would yield the corresponding halogenated chalcone. irejournals.com The reaction conditions are typically mild, often proceeding at room temperature or with gentle heating. japsonline.com

Similarly, trifluoromethylated analogues can be prepared by employing a benzaldehyde bearing a trifluoromethyl group. For example, the condensation of 1-(2,5-dimethylphenyl)ethanone with 4-(trifluoromethyl)benzaldehyde (B58038) would produce (E)-1-(2,5-dimethylphenyl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one. The electron-withdrawing nature of the trifluoromethyl group can influence the reaction rate and yield. mdpi.com The synthesis of α-trifluoromethyl chalcones has also been reported using reagents like the Togni reagent. nih.gov

Below is a representative table of potential halogenated and trifluoromethylated analogues that can be synthesized using the Claisen-Schmidt condensation, based on available literature for similar chalcone syntheses.

Table 1: Synthesis of Halogenated and Trifluoromethylated Analogues via Claisen-Schmidt Condensation

Ketone PrecursorAldehyde PrecursorProductTypical Catalyst/Solvent
1-(2,5-Dimethylphenyl)ethanone4-Chlorobenzaldehyde4-(4-Chlorophenyl)-1-(2,5-dimethylphenyl)but-3-en-2-oneNaOH/Ethanol
1-(2,5-Dimethylphenyl)ethanone4-Bromobenzaldehyde4-(4-Bromophenyl)-1-(2,5-dimethylphenyl)but-3-en-2-oneKOH/Methanol
1-(2,5-Dimethylphenyl)ethanone4-Fluorobenzaldehyde4-(4-Fluorophenyl)-1-(2,5-dimethylphenyl)but-3-en-2-oneNaOH/Ethanol
1-(2,5-Dimethylphenyl)ethanone4-(Trifluoromethyl)benzaldehyde1-(2,5-Dimethylphenyl)-4-(4-(trifluoromethyl)phenyl)but-3-en-2-oneKOH/Ethanol
1-(4-Chloro-2,5-dimethylphenyl)ethanoneBenzaldehyde4-Phenyl-1-(4-chloro-2,5-dimethylphenyl)but-3-en-2-oneNaOH/Methanol

Introduction of Other Aromatic and Heterocyclic Substituents

The synthesis of analogues of this compound featuring diverse aromatic and heterocyclic substituents can also be achieved through the versatile Claisen-Schmidt condensation. acs.orgtsijournals.com This is accomplished by reacting 1-(2,5-dimethylphenyl)ethanone with a wide array of aromatic and heterocyclic aldehydes.

For example, reacting 1-(2,5-dimethylphenyl)ethanone with aldehydes such as 2-thiophenecarboxaldehyde, 2-furaldehyde, or 3-pyridinecarboxaldehyde (B140518) in the presence of a base will yield the corresponding chalcones with heterocyclic rings. utm.myjocpr.com The reaction conditions are generally similar to those used for substituted benzaldehydes.

Beyond the Claisen-Schmidt condensation, other powerful synthetic methodologies like the Suzuki-Miyaura and Heck cross-coupling reactions can be employed to introduce aromatic and heterocyclic moieties. researchgate.netwikipedia.org

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide. rsc.orgnih.govnih.gov To apply this to the synthesis of chalcone analogues, one could start with a halogenated derivative of this compound (e.g., a bromo-substituted analogue) and couple it with an aromatic or heterocyclic boronic acid. researchgate.net This method is highly versatile and tolerates a wide range of functional groups.

The Heck reaction provides another avenue for C-C bond formation, typically coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgyoutube.com For chalcone synthesis, this could involve the reaction of a halogenated aromatic or heterocyclic compound with 1-(2,5-dimethylphenyl)prop-2-en-1-one, or the reaction of a halogenated 1-(2,5-dimethylphenyl)ethanone derivative with an aromatic or heterocyclic alkene. researchgate.netresearchgate.net

The following table summarizes the synthesis of various aromatic and heterocyclic analogues of this compound using these methodologies.

Table 2: Synthesis of Aromatic and Heterocyclic Analogues

Starting Material 1Starting Material 2ProductSynthetic MethodTypical Catalyst/Conditions
1-(2,5-Dimethylphenyl)ethanone2-Thiophenecarboxaldehyde1-(2,5-Dimethylphenyl)-4-(thiophen-2-yl)but-3-en-2-oneClaisen-Schmidt CondensationNaOH/Ethanol
1-(2,5-Dimethylphenyl)ethanone2-Furaldehyde1-(2,5-Dimethylphenyl)-4-(furan-2-yl)but-3-en-2-oneClaisen-Schmidt CondensationKOH/Methanol
1-(2,5-Dimethylphenyl)ethanone3-Pyridinecarboxaldehyde1-(2,5-Dimethylphenyl)-4-(pyridin-3-yl)but-3-en-2-oneClaisen-Schmidt CondensationNaOH/Ethanol
4-(4-Bromophenyl)-1-(2,5-dimethylphenyl)but-3-en-2-onePhenylboronic acid1-(2,5-Dimethylphenyl)-4-([1,1'-biphenyl]-4-yl)but-3-en-2-oneSuzuki-Miyaura CouplingPd(PPh3)4, Na2CO3
1-(4-Bromo-2,5-dimethylphenyl)ethanoneStyrene1-(4-Vinyl-2,5-dimethylphenyl)-4-phenyl-but-3-en-2-oneHeck ReactionPd(OAc)2, P(o-tolyl)3, Et3N

Reactivity and Transformation Pathways of 4 2,5 Dimethylphenyl but 3 En 2 One

Nucleophilic Addition Reactions to the α,β-Unsaturated Carbonyl System

The core reactivity of 4-(2,5-dimethylphenyl)but-3-en-2-one is centered around its α,β-unsaturated ketone framework. This system is characterized by an electrophilic carbonyl carbon and an electrophilic β-carbon, arising from the delocalization of π-electrons. wikipedia.org Nucleophiles can therefore attack at either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition). pressbooks.publibretexts.org

Conjugate Addition Strategies

Conjugate addition, or 1,4-addition, is a key reaction pathway for α,β-unsaturated carbonyl compounds like this compound. wikipedia.org In this process, a nucleophile adds to the β-carbon of the enone system. This type of reaction is favored by softer nucleophiles. The initial addition results in the formation of a resonance-stabilized enolate intermediate, which is then typically protonated on the α-carbon to yield the saturated ketone product. wikipedia.orglibretexts.org

A variety of nucleophiles can participate in conjugate addition reactions with α,β-unsaturated ketones. These include:

Organocuprates: Reagents like lithium dialkylcuprates (R₂CuLi) are particularly effective for delivering alkyl groups in a 1,4-fashion to α,β-unsaturated ketones. pressbooks.pub

Amines: Primary and secondary amines can undergo conjugate addition to enones. pressbooks.pub

Thiols: Thiolates are soft nucleophiles and readily add to the β-position of α,β-unsaturated carbonyls.

Enolates: The conjugate addition of an enolate to an α,β-unsaturated carbonyl compound is known as the Michael reaction. pressbooks.pub

The general mechanism for conjugate addition involves the attack of the nucleophile on the β-carbon, followed by protonation of the resulting enolate. libretexts.org

Stereochemical Aspects of Nucleophilic Additions

When a nucleophile adds to the β-carbon of an α,β-unsaturated ketone, a new stereocenter can be created if the β-carbon is prochiral. The stereochemical outcome of such additions is a critical aspect of their synthetic utility. The facial selectivity of the nucleophilic attack is influenced by several factors, including the steric hindrance of the substituents on the enone and the nature of the nucleophile and any chiral catalysts or auxiliaries employed.

For acyclic enones like this compound, controlling the stereochemistry of conjugate additions can be challenging. However, the use of chiral catalysts, such as those based on rhodium with chiral ligands like BINAP, has been shown to achieve high levels of enantioselectivity in the conjugate addition of boronic acids to enones. wikipedia.org

Cyclization and Annulation Reactions

The reactive nature of the α,β-unsaturated carbonyl moiety in this compound makes it a valuable precursor for the synthesis of various cyclic and fused-ring systems.

Intramolecular Cyclization Pathways

Intermolecular Cycloadditions Leading to Fused-Ring Systems

Chalcones, which share the α,β-unsaturated ketone motif with this compound, are well-known precursors for the synthesis of fused-ring systems. iiarjournals.org For example, the reaction of chalcones with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazoline rings. researchgate.net While the specific substitution pattern of this compound will influence the feasibility and outcome of such reactions, the underlying reactivity principle remains the same. The Robinson annulation is another powerful method that utilizes a Michael addition followed by an intramolecular aldol (B89426) condensation to construct a six-membered ring onto an existing ketone, and could be a potential transformation for derivatives of this compound. pressbooks.pub

Oxidative and Reductive Manipulations of the Enone Functionality

The enone functionality of this compound can be selectively modified through oxidation and reduction reactions.

Reductive Manipulations:

The reduction of α,β-unsaturated ketones can yield a variety of products depending on the reducing agent and reaction conditions.

Reducing AgentTypical Product(s)
NaBH₄/CeCl₃ (Luche reduction)Allylic alcohol (1,2-reduction)
H₂/Pd-CSaturated ketone (reduction of C=C)
LiAlH₄Saturated alcohol (reduction of both C=C and C=O)

This table provides a general overview of common reduction outcomes for α,β-unsaturated ketones.

Selective reduction of the carbonyl group (1,2-reduction) can be achieved using reagents like sodium borohydride, often in the presence of a Lewis acid such as cerium(III) chloride (Luche reduction). This would yield 4-(2,5-dimethylphenyl)but-3-en-2-ol. On the other hand, catalytic hydrogenation (e.g., H₂ over Pd/C) typically reduces the carbon-carbon double bond to afford the corresponding saturated ketone, 4-(2,5-dimethylphenyl)butan-2-one. More powerful reducing agents like lithium aluminum hydride will generally reduce both the double bond and the carbonyl group, leading to the saturated alcohol, 4-(2,5-dimethylphenyl)butan-2-ol.

Oxidative Manipulations:

The enone functionality can also be subjected to oxidative transformations. Epoxidation of the double bond can be achieved using reagents like meta-chloroperoxybenzoic acid (m-CPBA), which would yield an epoxide. Oxidative cleavage of the double bond, for instance through ozonolysis, would break the butenone chain, leading to smaller carbonyl-containing fragments.

Rearrangement Reactions Involving the But-3-en-2-one (B6265698) Framework

The but-3-en-2-one framework, particularly when conjugated with an aromatic system as in this compound, is a versatile scaffold susceptible to a variety of rearrangement reactions. These transformations are typically initiated through photochemical excitation or acid catalysis, leading to significant structural reorganization and the formation of new carbocyclic or heterocyclic systems. The reactivity is governed by the interplay between the carbonyl group, the carbon-carbon double bond, and the adjacent aromatic ring.

Acid-Catalyzed Rearrangements

Under acidic conditions, the carbonyl oxygen of the but-3-en-2-one moiety can be protonated, enhancing the electrophilicity of the molecule and generating cationic intermediates that are prone to rearrangement.

A prominent example of an acid-catalyzed rearrangement in related systems is the Nazarov cyclization. wikipedia.orgthermofisher.com This reaction typically involves the 4π-conrotatory electrocyclic ring closure of a divinyl ketone activated by a protic or Lewis acid. wikipedia.orgorganic-chemistry.org The activation generates a pentadienyl cation, which then cyclizes to form an oxyallyl cation intermediate. wikipedia.org Subsequent proton elimination and tautomerization yield a cyclopentenone product. wikipedia.org While this compound is a vinyl ketone, not a divinyl ketone, the principles of the Nazarov cyclization highlight the potential for the conjugated π-system to undergo electrocyclization under strong acid catalysis, representing a potential, albeit non-canonical, transformation pathway. organic-chemistry.orgresearchgate.net

General studies on β,γ-unsaturated ketones have also shown that they undergo various acid-catalyzed rearrangements, further indicating the potential reactivity of isomers of the title compound that could form under certain conditions. acs.orgdocumentsdelivered.com

Photochemical Rearrangements

The α,β-unsaturated ketone chromophore is highly active under photochemical conditions, leading to a range of rearrangements. sci-hub.se For acyclic enones, one of the most facile and rapid photochemical reactions is cis-trans isomerization around the double bond. magadhmahilacollege.org

Upon irradiation, α,β-unsaturated enones can also undergo more complex intramolecular rearrangements. In cyclic systems, a characteristic transformation is the lumiketone rearrangement, which involves ring contraction. sciensage.info For β,γ-unsaturated ketones, which can be isomers of the title compound, two unique and well-documented photoreactions are the oxa-di-π-methane rearrangement and the 1,3-acyl shift. sciensage.inforesearchgate.net

Oxa-di-π-methane Rearrangement : This reaction is typically observed upon sensitized irradiation of β,γ-enones and involves a 1,2-acyl migration, resulting in the formation of a cyclopropyl (B3062369) conjugated ketone. researchgate.net

1,3-Acyl Shift : Direct irradiation of β,γ-enones often leads to a 1,3-acyl migration, which forms an isomeric α,β-unsaturated ketone. magadhmahilacollege.orgresearchgate.net

These photochemical pathways underscore the rich and varied reactivity of the but-3-en-2-one framework when subjected to ultraviolet light, allowing for the synthesis of complex molecular architectures from a relatively simple precursor.

Interactive Data Tables

Table 1: Summary of Potential Rearrangement Reactions for the But-3-en-2-one Framework

Reaction TypeCatalyst / ConditionsKey IntermediateGeneral Product
Nazarov Cyclization (analogous)Lewis or Brønsted AcidPentadienyl CationCyclopentenone
cis-trans IsomerizationUV LightTriplet π-π* StateGeometric Isomer
Oxa-di-π-methane RearrangementUV Light (Sensitized)Diradical SpeciesCyclopropyl Ketone
1,3-Acyl ShiftUV Light (Direct)Excited Singlet StateIsomeric α,β-Unsaturated Ketone

Mechanistic Investigations into Reactions Involving 4 2,5 Dimethylphenyl but 3 En 2 One and Its Derivatives

Mechanistic Elucidation of Stereoselective Synthetic Processes

Achieving stereocontrol is a primary goal in modern organic synthesis. For derivatives of 4-(2,5-dimethylphenyl)but-3-en-2-one, this involves understanding the nuanced interactions that govern the formation of one stereoisomer over another.

Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture by exploiting their different reaction rates with a chiral catalyst or reagent. wikipedia.org In a typical scenario involving a derivative of this compound, such as a β-keto ester, a chiral reducing agent can selectively reduce one enantiomer faster than the other. researchgate.net For instance, enzymatic reductions using ketoreductases (KREDs) or baker's yeast can achieve high enantioselectivity. wikipedia.orgresearchgate.net

The mechanism hinges on the formation of a diastereomeric transition state between each enantiomer and the chiral catalyst. The enantiomer that forms the lower-energy, more stable transition state will react more quickly, leading to its consumption and the enrichment of the unreacted, slower-reacting enantiomer. In dynamic kinetic resolution (DKR), this process is coupled with in-situ racemization of the starting material, allowing for the theoretical conversion of 100% of the racemic mixture into a single enantiomeric product. nih.gov This is particularly effective for compounds with an activated C-H bond, where racemization can be facilitated by a base or the catalyst system itself. researchgate.net The Noyori asymmetric hydrogenation is a classic example of a chemical DKR process, where a chiral ruthenium-BINAP catalyst hydrogenates a β-ketoester. wikipedia.orgnih.gov The success of the resolution is dictated by the relative rates of reaction versus racemization, with efficient DKR requiring that the rate of racemization is equal to or greater than the rate of reaction of the faster-reacting enantiomer.

Stereochemical control in the derivatization of enones like this compound is governed by the ability to control the facial selectivity of an incoming reagent. This can be achieved by using chiral auxiliaries, catalysts, or reagents that create a biased steric or electronic environment. nih.gov

For example, in the 1,2-reduction of a β-sulfinyl enone derivative, a chiral sulfoxide (B87167) group can direct the approach of a reducing agent. nih.gov The presence of a chelating agent, such as a lanthanum(III) ion, can create a rigid, cyclic transition state involving the carbonyl oxygen and the sulfoxide oxygen. This conformationally restricted intermediate blocks one face of the molecule, forcing the hydride reagent (e.g., from NaBH₄) to attack from the less hindered face, resulting in high diastereoselectivity. nih.gov The stereochemical outcome is thus a direct consequence of the pre-organized geometry of the substrate-catalyst complex. Late-stage stereochemical editing provides an alternative logic, where the stereochemistry of a product is adjusted after the main bonds have been formed, decoupling connectivity from the initial stereoselectivity. nih.gov

Mechanistic Pathways of Halolactonization Reactions (e.g., Bromolactonization, Iodolactonization)

Halolactonization is an intramolecular cyclization that transforms an unsaturated carboxylic acid into a halolactone. nih.govwikipedia.org For a derivative of this compound to undergo this reaction, the ketone moiety would first need to be converted to a γ,δ-unsaturated carboxylic acid. The mechanism of this powerful ring-forming reaction is a subject of detailed study.

The generally accepted mechanism begins with the electrophilic addition of a halogen source (e.g., I₂ or NBS) to the carbon-carbon double bond. wikipedia.orgnih.gov This forms a cyclic, positively charged halonium ion intermediate (e.g., an iodonium (B1229267) or bromonium ion). wikipedia.org This intermediate is then subjected to an intramolecular nucleophilic attack by the oxygen of the carboxylate group. wikipedia.orgyoutube.com This ring-opening of the halonium ion forms the new carbon-oxygen bond of the lactone ring. wikipedia.org

Recent investigations, combining experimental and computational studies, have refined this picture. nih.gov While the two-step pathway involving a discrete haliranium ion is common, an alternative concerted mechanism, termed the nucleophile-assisted alkene activation (NAAA) mechanism, has been proposed. nih.gov In this pathway, the nucleophile plays a key role in the rate-determining step by forming a pre-polarized complex with the alkene, avoiding a formal cationic intermediate. nih.gov The regioselectivity of the cyclization (i.e., the size of the lactone ring) is governed by several factors, including Baldwin's rules for ring closure, with 5-membered ring formation often being kinetically favored over 6-membered rings. nih.govstackexchange.com Furthermore, the diastereoselectivity can be influenced by noncovalent interactions, such as hydrogen bonding between the substrate and the halogen source, which can direct the syn- or anti-addition pathway. nih.gov

Studies on Transition Metal-Catalyzed Transformations and Their Mechanisms

Transition metals, particularly palladium, are widely used to catalyze transformations of α,β-unsaturated ketones. mdpi.com The α-arylation of enones, for instance, is a valuable C-C bond-forming reaction. The catalytic cycle for this transformation is generally understood to proceed through several key steps. nih.govchemrxiv.org

Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex (Pd(0)Lₙ), forming a Pd(II)-aryl intermediate, [Ar-Pd(II)-X]Lₙ. nih.govchemrxiv.org

Enolate Formation & Transmetalation: In the presence of a base, the α,β-unsaturated ketone forms an enolate. This enolate then undergoes transmetalation with the Pd(II) complex, replacing the halide (X) to form an enolate-palladium-aryl complex. organic-chemistry.org

Reductive Elimination: The final step is the reductive elimination of the α-aryl enone product from the Pd(II) complex, which regenerates the active Pd(0) catalyst. nih.govorganic-chemistry.org

Computational studies using Density Functional Theory (DFT) have provided deeper insights, confirming that reductive elimination is often the rate-determining step. chemrxiv.org The regioselectivity (α- vs. γ-arylation) can be controlled by the choice of ligands on the palladium catalyst. Steric hindrance imposed by bulky phosphine (B1218219) ligands can dictate the direction of protonation/deprotonation steps within the catalytic cycle, ultimately favoring one regioisomer over the other. chemrxiv.org An alternative Morita–Baylis–Hillman (MBH)-type mechanism has also been proposed, involving conjugate addition of a tertiary amine (like DABCO) to the enone, which then generates an Ar-Pd(II) enolate that proceeds to the product. thieme-connect.com

Probing Electrophilic and Nucleophilic Activation Modes

The reactivity of α,β-unsaturated ketones like this compound is dictated by the electrophilic nature of both the carbonyl carbon and the β-carbon. libretexts.orglibretexts.org This dual reactivity allows for two main modes of nucleophilic attack: 1,2-addition (direct attack at the carbonyl) and 1,4-addition (conjugate attack at the β-carbon). masterorganicchemistry.compressbooks.pub

Electrophilic Activation: The inherent electrophilicity of the enone system can be enhanced by using acid catalysts. Protonation of the carbonyl oxygen increases the positive charge on the carbonyl carbon and, through resonance, on the β-carbon, making the entire system more susceptible to attack by weak nucleophiles. rsc.org This activation lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the enone. rsc.org

Nucleophilic Activation (Conjugate Addition): The β-carbon is rendered electrophilic due to conjugation with the electron-withdrawing carbonyl group. libretexts.org Nucleophiles can attack this position in a process known as conjugate or Michael addition. libretexts.orgewadirect.com The mechanism involves the attack of the nucleophile on the β-carbon, which pushes the π-electrons of the C=C bond to form an enolate intermediate. libretexts.orglibretexts.org This resonance-stabilized enolate is then protonated, typically at the α-carbon, to yield the final 1,4-adduct. libretexts.orglibretexts.org The choice between 1,2- and 1,4-addition is often determined by the nature of the nucleophile; "hard" nucleophiles (like organolithium reagents) tend to favor faster 1,2-addition, while "soft" nucleophiles (like enolates or organocuprates) favor the thermodynamically more stable 1,4-addition product. masterorganicchemistry.compressbooks.pub

Investigation of Reactive Intermediates in Organocatalysis

Organocatalysis utilizes small organic molecules to catalyze reactions, often proceeding through distinct reactive intermediates. For enones, secondary amines (like pyrrolidine) are common catalysts that operate via two primary activation modes: enamine and iminium ion formation. nobelprize.orgnih.govresearchgate.net

Enamine Activation (Nucleophilic Activation): In this mode, the organocatalyst reacts with a carbonyl compound (a nucleophile, such as an aldehyde) to form a nucleophilic enamine intermediate. nobelprize.orgacs.org This enamine, which is a better nucleophile than the corresponding enolate, can then attack an electrophile. nobelprize.org In the context of a Michael addition to this compound, the enamine would be formed from a separate aldehyde donor, which then attacks the β-carbon of the enone. nih.govacs.org The reaction is completed by hydrolysis, which releases the product and regenerates the catalyst. nobelprize.org

Iminium Ion Activation (Electrophilic Activation): Conversely, the organocatalyst can react with an α,β-unsaturated ketone itself to form an electrophilic iminium ion. nobelprize.org This process lowers the LUMO of the enone system even more effectively than protonation, making it highly susceptible to attack by even weak nucleophiles. nih.gov The nucleophile adds to the β-carbon of the iminium ion, leading to the formation of an enamine intermediate, which is then hydrolyzed to furnish the product and regenerate the catalyst. nobelprize.org

Computational and experimental studies have shown that for the Michael addition between an aldehyde and an enone, the enamine pathway (nucleophilic activation of the aldehyde) is generally kinetically preferred over the iminium pathway (electrophilic activation of the enone). nih.gov The presence of a co-catalyst, such as a weak acid, can assist in proton transfer steps and significantly accelerate the reaction. nih.gov

Derivatization Strategies and Complex Analog Synthesis Utilizing 4 2,5 Dimethylphenyl but 3 En 2 One As a Chemical Platform

Synthesis of Lactone Derivatives from Enone Precursors and Analogs

The transformation of enones into lactones is a valuable synthetic strategy for accessing important structural motifs present in many natural products and biologically active compounds. mdpi.commdpi.com These methods often involve manipulating the enone's double bond and carbonyl group to facilitate cyclization.

The synthesis of halo-δ-lactones from enone precursors like 4-(2,5-dimethylphenyl)but-3-en-2-one requires a multi-step approach, typically initiated by converting the enone into an unsaturated carboxylic acid. This transformation sets the stage for a subsequent halolactonization reaction. A plausible synthetic route would involve a Reformatsky reaction or a similar nucleophilic addition to the carbonyl group, followed by dehydration and hydrolysis to yield the necessary γ,δ-unsaturated acid.

Once the unsaturated acid is obtained, halogen-initiated cyclization provides an effective method for the stereoselective synthesis of halogenated lactones. cwu.edu This process, known as halolactonization, can be catalyzed to achieve high levels of diastereoselectivity. For instance, the use of specific catalysts in dichloromethane (B109758) has been shown to favor a 6-endo-trig cyclization pathway, leading to the formation of trans-fused-δ-lactones. cwu.edu This methodology is versatile, allowing for the creation of medicinally relevant quaternary and contiguous stereocenters. cwu.edu The reaction proceeds through the activation of an alkene by a halonium ion, followed by intramolecular capture by the carboxylic acid nucleophile, establishing the lactone ring and incorporating a halogen atom with controlled stereochemistry.

Reaction Step Description Key Reagents/Conditions Expected Outcome
1. Enone to Unsaturated Ester Reformatsky reaction with an α-halo ester (e.g., ethyl bromoacetate) followed by dehydration.Zinc, Ethyl Bromoacetate, Acid catalyst (for dehydration)γ,δ-Unsaturated ester
2. Ester Hydrolysis Saponification of the ester to the corresponding carboxylic acid.NaOH or KOH, followed by acidic workupγ,δ-Unsaturated carboxylic acid
3. Halolactonization Catalytic, stereoselective cyclization initiated by a halogen source.N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS), Catalyst (e.g., Ph3P=S) cwu.eduHalo-δ-lactone with defined stereochemistry

Halo-δ-lactones are valuable synthetic intermediates that can be further derivatized into hydroxylactones and other analogs. The halogen atom serves as a functional handle for late-stage diversification. cwu.edu For example, nucleophilic substitution of the halide with a hydroxide (B78521) source can yield the corresponding hydroxylactone.

Further transformations of the lactone ring system are also common. δ-Lactones can be converted into γ-lactones, a core structure in many biologically active molecules, including prostaglandins. researchgate.net This transformation can be achieved through a sequence involving the protection of the alcohol, ring-opening of the lactone to a hydroxy acid, and subsequent intramolecular cyclization to form the thermodynamically favored five-membered γ-lactone ring. researchgate.net These strategies highlight the utility of lactone intermediates derived from enones in accessing a diverse range of chemical structures.

Integration into Diverse Heterocyclic and Polycyclic Molecular Architectures

The reactivity of this compound makes it an excellent starting material for building complex molecular frameworks, including spirocyclic, heterocyclic, and polycyclic systems.

Spirocycles, compounds containing two rings connected by a single common atom, can be synthesized using enones as key building blocks. The construction of a Vetivan-type spirocyclic framework, for example, has been accomplished through a photo-addition reaction between a β-diketone and a substituted cyclohexene, followed by rearrangement. researchgate.net

A more general approach applicable to this compound would involve a Michael addition of a cyclic nucleophile, followed by an intramolecular aldol (B89426) condensation or a similar cyclization reaction. For instance, reaction with a cyclic β-ketoester in the presence of a base could initiate a Michael addition at the β-position of the enone. The resulting intermediate, containing both the cyclic ketone and the newly introduced side chain, could then undergo an intramolecular cyclization to form the spirocyclic core. The specific reaction conditions can be tailored to control the stereochemical outcome of the newly formed spirocenter. Unexpected reaction pathways can also lead to spiro compounds; for example, the oximation of certain ketofurfuryl alcohols has been shown to yield spiro isoxazoline-dihydrofurane derivatives through a cascade reaction. nih.gov

The α,β-unsaturated ketone moiety is an ideal precursor for the synthesis of five-membered heterocyclic rings like pyrazolines. The reaction of enones with hydrazine (B178648) derivatives is a classical and efficient method for constructing the pyrazoline ring system. researchgate.net Specifically, treating this compound with hydrazine hydrate (B1144303) or a substituted hydrazine (e.g., phenylhydrazine) in a suitable solvent like ethanol (B145695) or acetic acid would lead to a cyclocondensation reaction, yielding the corresponding pyrazoline derivative. researchgate.net This reaction is widely used due to its reliability and the biological significance of the resulting pyrazoline scaffolds. mdpi.com

The synthesis of benzoxazolone derivatives from the enone is a more complex, multi-step process. A potential synthetic route could involve the reaction of the enone with a nitrogen nucleophile like 2-aminophenol. This could lead to the formation of an intermediate that, upon cyclization and subsequent oxidation or rearrangement, yields a benzoxazole (B165842) structure. The synthesis of 2-substituted benzoxazole derivatives often involves the condensation of 2-aminophenols with aldehydes or carboxylic acids, followed by cyclization. mdpi.com While not a direct conversion, the enone can be used to introduce the required side chain onto a phenolic precursor prior to the cyclization step.

A powerful application of enones like this compound is in the synthesis of pentalene-based structures. Pentalenes are bicyclic systems composed of two fused five-membered rings, and their dihydrogenated forms, dihydropentalenes, are important precursors for organometallic ligands. bath.ac.uk

A straightforward, base-promoted Michael annulation of a 1,4-diaryl-substituted cyclopentadiene (B3395910) with an α,β-unsaturated ketone allows for the synthesis of tetra-substituted dihydropentalenes. nih.govacs.org In this reaction, the cyclopentadienide (B1229720) anion, generated in situ, acts as a nucleophile, attacking the β-carbon of the enone. This is followed by an intramolecular aldol condensation and dehydration to form the fused bicyclic system. This method has been used to synthesize a wide range of dihydropentalene scaffolds with diverse aryl and alkyl substitution patterns in yields of up to 78%. nih.gov

Interestingly, this reaction can also produce 1,3,6-trisubstituted monocyclic pentafulvenes as significant side products, with isolated yields ranging from 9-68%. nih.gov The formation of these brightly colored fulvenes occurs through a competitive pseudo-retro-aldol pathway. nih.gov The choice of reagents and reaction conditions can influence the ratio of dihydropentalene to pentafulvene products. The use of this compound in this reaction would be expected to produce a dihydropentalene with two 2,5-dimethylphenyl substituents.

Reactants Conditions Product(s) Reported Yield (Analogous Reactions) nih.gov
1,4-Diphenylcyclopentadiene + 1,3-Diphenylprop-2-en-1-onePyrrolidine, Toluene/MeOH, 70 °C1,3,4,6-TetraphenyldihydropentaleneHigh
1,4-Di-p-tolylcyclopentadiene + 1,3-Di-p-tolylprop-2-en-1-onePyrrolidine, 75 °C1,3,4,6-Tetra-p-tolyldihydropentaleneNot specified
Diphenylcyclopentadiene + 1,3-bis(3,5-dimethylphenyl)prop-2-en-1-onePyrrolidine, 75 °CUnsymmetrical Dihydropentalene & Pentafulvene48% (Dihydropentalene), 10% (Pentafulvene)

Development of Optically Active Derivatives as Chiral Building Blocks

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical and materials science industries. Chiral building blocks, which are optically active molecules that can be incorporated into larger structures, are essential for the construction of complex chiral molecules. While direct asymmetric derivatization of this compound is not extensively documented in dedicated studies, its structure as an α,β-unsaturated ketone provides a versatile platform for the application of established stereoselective synthetic methodologies. These strategies can introduce chirality at either the carbonyl carbon or the β-carbon of the enone system, leading to the formation of valuable optically active derivatives.

The primary approaches for generating such chiral building blocks from this substrate would involve two main transformations: the asymmetric reduction of the ketone functionality to produce chiral allylic alcohols, and the asymmetric conjugate addition to the β-position to create a stereocenter.

A notable and environmentally benign method for the asymmetric reduction of α,β-unsaturated ketones is bioreduction, which utilizes whole-cell biocatalysts. Research on analogous substrates, such as trans-4-phenylbut-3-en-2-one, has demonstrated the efficacy of this approach. For instance, the whole-cell biocatalyst Weissella cibaria N9 has been successfully employed for the regioselective and stereoselective reduction of the carbonyl group, yielding the corresponding (S,E)-4-phenylbut-3-en-2-ol with high conversion and enantiomeric excess. nih.gov This process highlights a promising pathway for the synthesis of the chiral allylic alcohol derivative of this compound. The reaction parameters, including pH, temperature, and incubation time, are critical for optimizing both the yield and the stereoselectivity of the product. nih.gov

The following table illustrates the potential outcomes of such a bioreduction, based on findings with structurally similar compounds.

Table 1: Representative Biocatalytic Reduction of an Analogous α,β-Unsaturated Ketone

Biocatalyst Substrate Product Conversion (%) Enantiomeric Excess (ee, %)

Another powerful strategy for the synthesis of optically active derivatives is the asymmetric conjugate addition of nucleophiles to the β-carbon of the α,β-unsaturated system. mdpi.com This class of reactions is well-established and can be catalyzed by chiral organocatalysts or metal complexes. The addition of various nucleophiles, such as soft carbon nucleophiles (e.g., organometallic reagents or stabilized enolates) or heteroatom nucleophiles, can introduce a new stereocenter. The facial selectivity of the nucleophilic attack is controlled by the chiral catalyst, leading to the formation of one enantiomer in excess.

Furthermore, the use of chiral auxiliaries offers a reliable method for diastereoselective transformations. wikipedia.orgsigmaaldrich.com A chiral auxiliary can be temporarily attached to the this compound molecule or the reacting partner. The steric and electronic properties of the auxiliary then direct the approach of the reagent from a specific face, resulting in a diastereoselective reaction. Subsequent removal of the auxiliary furnishes the enantiomerically enriched product. Oxazolidinones and pseudoephedrine are examples of commonly used chiral auxiliaries that have proven effective in a wide range of asymmetric syntheses. wikipedia.org

Through these established asymmetric strategies, this compound can serve as a valuable prochiral precursor for the synthesis of a variety of optically active derivatives. These chiral building blocks, in turn, can be utilized in the synthesis of more complex and biologically active molecules.

Computational and Theoretical Studies on 4 2,5 Dimethylphenyl but 3 En 2 One and Its Reaction Systems

Quantum Chemical Calculations for Conformational Analysis and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. They are used to determine the most stable three-dimensional arrangement of atoms (conformation) and to map the distribution of electrons, which governs the molecule's chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By approximating the complex many-electron system, DFT allows for the calculation of a molecule's ground-state geometry and energy with high accuracy. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to perform geometry optimization. clinicsearchonline.org This process mathematically finds the lowest energy conformation of the molecule, providing theoretical values for bond lengths and angles.

These calculated parameters can then be compared with experimental data from techniques like X-ray crystallography to validate the accuracy of the computational model. researchgate.netresearchgate.net Good agreement between theoretical and experimental values confirms that the chosen level of theory accurately represents the molecule's structure. mdpi.com

Table 1: Selected Optimized Geometrical Parameters for 4-(2,5-Dimethylphenyl)but-3-en-2-one (Calculated at B3LYP/6-311++G(d,p) level) Note: The data in this table is representative and based on typical values for similar molecular structures calculated using DFT.

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C=O1.231
C=C (enone)1.352
C-C (single)1.475
C-C (aromatic)1.395 - 1.410
Bond Angles (º) C-C=O121.5
C-C=C123.8
C(aromatic)-C=C127.4

This interactive table allows for sorting and filtering of the presented data.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule. It visualizes the electrostatic potential on the surface of the molecule, indicating regions that are rich or deficient in electrons. sapub.org The MEP map is color-coded:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

Green: Regions of neutral or zero potential.

For this compound, an MEP analysis would predict that the most negative potential (red) is concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. mdpi.com Conversely, the hydrogen atoms of the methyl groups and the aromatic ring would exhibit a positive potential (blue), making them potential sites for interaction with nucleophiles. Such maps are crucial for understanding intermolecular interactions and predicting how the molecule will react with other chemical species. researchgate.net

Computational Modeling of Reaction Mechanisms and Transition States

Theoretical chemistry can elucidate the step-by-step pathway of a chemical reaction, known as the reaction mechanism. By modeling the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states (TS). researchgate.net The transition state is the highest energy point along the reaction coordinate and determines the activation energy (Ea) of the reaction.

For this compound, computational modeling could be used to study reactions involving its α,β-unsaturated ketone moiety, such as Michael additions or Diels-Alder reactions. researchgate.net Using DFT, the geometries of the transition states can be optimized, and their energies calculated. A low calculated activation energy suggests a kinetically favorable reaction that can proceed readily, while a high activation energy indicates a slower, less favorable process. mdpi.com This information is vital for designing synthetic routes and understanding reaction kinetics without the need for extensive experimentation.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods can accurately predict various spectroscopic properties, which can then be used to interpret and verify experimental spectra.

For vibrational spectroscopy, DFT calculations can predict the infrared (IR) frequencies of a molecule. clinicsearchonline.org The calculated vibrational modes correspond to specific bond stretches, bends, and torsions. By comparing the computed spectrum with an experimental Fourier-transform infrared (FTIR) spectrum, each experimental peak can be assigned to a specific molecular motion. mdpi.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. epstem.net Theoretical ¹H and ¹³C NMR spectra can be generated and compared with experimental results. A strong linear correlation between the calculated and experimental chemical shifts indicates a high level of accuracy in the computational model, confirming the proposed molecular structure. epstem.net

Table 2: Comparison of Representative Experimental and Calculated Spectroscopic Data Note: This table presents hypothetical experimental data alongside theoretically predicted values to illustrate the correlation typically observed in such studies.

Spectroscopic Data Functional Group / Atom Experimental Value Calculated Value
FTIR (cm⁻¹) C=O Stretch16751680
C=C Stretch (alkene)16101615
C-H Stretch (aromatic)30503055
¹³C NMR (ppm) C=O198.0197.5
C (aromatic, substituted)135.2135.8
CH₃20.521.0
¹H NMR (ppm) H (vinylic)6.8 - 7.56.9 - 7.6
H (aromatic)7.1 - 7.37.0 - 7.4
H (methyl)2.3 - 2.52.4 - 2.6

This interactive table can be used to compare the experimental and calculated spectroscopic values.

In Silico Approaches to Molecular Interactions and Structure-Activity Relationship (SAR) from a Chemical Perspective

In silico methods are instrumental in exploring how a molecule might interact with biological targets, such as proteins or enzymes, which forms the basis of structure-activity relationship (SAR) studies. mdpi.com SAR investigates how the chemical structure of a compound influences its properties or biological activity.

Molecular docking is a key technique used to predict the preferred orientation and binding affinity of one molecule to another. mdpi.com In a typical study, the 3D structure of this compound would be computationally "docked" into the active site of a target protein. The simulation calculates a binding energy (or docking score), which estimates the strength of the interaction. A lower binding energy generally suggests a more stable and favorable interaction. nih.gov

By creating a series of virtual analogues of the parent molecule (e.g., by altering the substituents on the phenyl ring) and docking them into the same target, a SAR profile can be developed. researchgate.net This allows researchers to identify which chemical features are critical for binding. Additionally, computational tools can predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to assess the drug-likeness of a compound from a chemical perspective. mdpi.com

Table 3: Hypothetical Molecular Docking and SAR Data for this compound Analogues Note: This table illustrates how SAR can be explored computationally by comparing a parent compound to its virtual analogues.

CompoundModificationBinding Energy (kcal/mol)Key Interacting Residues
Parent Molecule This compound-7.5Tyr123, Phe256
Analogue 1 Removal of 2-methyl group-7.1Phe256
Analogue 2 Removal of 5-methyl group-7.2Tyr123
Analogue 3 Replacement of methyl with chloro-7.9Tyr123, Phe256, Leu301

This interactive table demonstrates how structural changes can influence binding affinity and interactions in a hypothetical SAR study.

Advanced Analytical Methodologies for Characterization of Chemical Transformations and Intermediates

High-Resolution Spectroscopic Techniques for Structure and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic compounds in solution. For 4-(2,5-Dimethylphenyl)but-3-en-2-one, ¹H and ¹³C NMR are fundamental for confirming its constitution.

The stereochemistry of the double bond (E/Z isomerism) is a critical aspect of the structure. This is readily determined by analyzing the ¹H NMR spectrum. The protons on the α,β-unsaturated double bond (vinylic protons) exhibit a characteristic coupling constant (J-value). For the trans or E-isomer, which is typically more thermodynamically stable, the coupling constant between the vinylic protons is expected to be in the range of 15-16 Hz. fabad.org.tr In contrast, the cis or Z-isomer would show a smaller coupling constant, typically around 8 Hz. fabad.org.tr

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for unambiguous assignment of all proton and carbon signals, especially in complex molecules. researchgate.net These techniques reveal correlations between protons, between protons and the carbons they are directly attached to, and between protons and carbons separated by two or three bonds, respectively. This information is crucial for piecing together the molecular framework and confirming the connectivity of the 2,5-dimethylphenyl group to the butenone moiety. Furthermore, NMR can be used to monitor reaction kinetics and detect transient intermediates, providing valuable mechanistic insights into the formation of the chalcone (B49325). nih.gov

Below is a table of expected ¹H and ¹³C NMR chemical shifts for (E)-4-(2,5-Dimethylphenyl)but-3-en-2-one, based on data from closely related chalcone structures. fabad.org.trmdpi.comresearchgate.net

Table 1: Predicted NMR Data for (E)-4-(2,5-Dimethylphenyl)but-3-en-2-one
AtomPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Notes
Carbonyl Carbon (C=O)-~197-198Ketone carbonyl
Vinylic β-Carbon~7.4-7.8 (d, J ≈ 16 Hz)~143-145Attached to the aromatic ring
Vinylic α-Carbon~6.6-6.8 (d, J ≈ 16 Hz)~126-128Attached to the carbonyl group
Acetyl Methyl Protons (CH₃-C=O)~2.4~27-28Singlet
Aromatic C-H (para to methyl)~7.0-7.1~128-130-
Aromatic C-H (ortho to methyl)~7.1-7.2~130-132-
Aromatic C-H (meta to methyls)~7.3-7.4~133-135-
Aromatic C-CH₃ (ipso-carbons)-~135, ~138Quaternary carbons
Aromatic C-C=C (ipso-carbon)-~132-134Quaternary carbon
Aromatic Methyl Protons (Ar-CH₃)~2.3, ~2.4~20-21Two singlets

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands that confirm its identity.

The most prominent peaks are associated with the α,β-unsaturated ketone system. The C=O stretching vibration of the ketone is expected to appear in the region of 1650-1685 cm⁻¹, a lower frequency than that of a saturated ketone due to conjugation with the C=C double bond and the aromatic ring. fabad.org.tr The stretching vibration of the alkene C=C bond typically appears around 1600-1640 cm⁻¹. Aromatic C=C stretching vibrations are also expected in the 1450-1600 cm⁻¹ region. Additionally, C-H stretching vibrations from the aromatic ring and methyl groups will be observed above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively.

Table 2: Characteristic FTIR Absorption Bands for this compound
Frequency Range (cm⁻¹)VibrationFunctional Group
3100-3000C-H StretchAromatic & Vinylic
2980-2850C-H StretchAliphatic (Methyl)
1685-1650C=O Stretchα,β-Unsaturated Ketone
1640-1600C=C StretchAlkene (Vinylic)
1600-1450C=C StretchAromatic Ring

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information. For this compound, high-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula.

Electron ionization (EI) is a common technique that causes extensive fragmentation. The fragmentation pattern of chalcones is often characteristic. Common fragmentation pathways for ketones include α-cleavage, which is the breaking of the bond adjacent to the carbonyl group. For the target compound, this could lead to the loss of a methyl radical (•CH₃) or the 2,5-dimethylphenylacetyl radical. The molecular ion peak (M⁺) would be expected, and its intensity can provide clues about the stability of the molecule. arkat-usa.orgmiamioh.edu

When coupled with separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), mass spectrometry becomes an essential tool for monitoring the progress of a reaction. It allows for the identification of the starting materials, the desired product, any intermediates, and byproducts in the reaction mixture over time. indexacademicdocs.org

X-ray Crystallography for Definitive Absolute Configuration and Solid-State Structure Determination

While NMR provides the structure in solution, single-crystal X-ray diffraction (XRD) provides an unambiguous determination of the molecular structure in the solid state. dergipark.org.tr If a suitable single crystal of this compound can be grown, XRD analysis can definitively confirm its atomic connectivity, and crucially, the E or Z configuration of the double bond. mdpi.com

The analysis also provides precise bond lengths, bond angles, and torsion angles. For chalcone-type molecules, XRD can reveal the degree of planarity. In a related molecule, (E)-1-(2,5-dimethylphenyl)-3-phenylprop-2-en-1-one, it was found that the xylyl group is forced out of the plane of the conjugated enone system due to steric clash between the carbonyl oxygen and the ortho-methyl group. mdpi.com Similar steric interactions would be expected in this compound, influencing its solid-state conformation. The data also reveals how molecules pack in the crystal lattice, providing insight into intermolecular interactions like hydrogen bonds or π–π stacking. nih.gov

Table 3: Example Crystallographic Data for a Related Chalcone, (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one mdpi.com
ParameterValue
Chemical FormulaC₁₇H₁₆O
Formula Weight236.30 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.1078(2)
b (Å)11.3918(4)
c (Å)19.0069(6)
Volume (ų)1322.08(8)
Z (molecules/unit cell)4

Chromatographic and Other Separation Techniques in Complex Mixture Analysis

The synthesis of this compound, typically via a condensation reaction, often results in a complex mixture containing unreacted starting materials, the desired product, and potential side products, including the Z-isomer. Chromatographic techniques are essential for both the purification of the product and the analysis of the mixture's composition.

Flash column chromatography, using silica (B1680970) gel as the stationary phase and a mixture of organic solvents (e.g., hexane (B92381) and ethyl acetate) as the mobile phase, is a standard method for purifying chalcones on a preparative scale. amazonaws.com

For analytical purposes, High-Performance Liquid Chromatography (HPLC) is a highly effective technique. dergipark.org.tr Reverse-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water), can efficiently separate the components of the reaction mixture. This allows for the quantification of the product and impurities. Chiral HPLC, which uses a chiral stationary phase, can be employed to separate enantiomers if a chiral center is present or introduced in a derivative. indexacademicdocs.org For chalcones, HPLC is particularly useful for separating the E and Z diastereomers, which often have slightly different polarities and retention times. dergipark.org.tramanote.com

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is also suitable for analyzing volatile and thermally stable compounds like this compound. It provides excellent resolution and is highly sensitive for purity assessment and quantitative analysis.

Research Frontiers and Future Directions in the Chemistry of 4 2,5 Dimethylphenyl but 3 En 2 One

Design and Development of Novel Catalytic Systems for its Selective Transformations

The enone functionality in 4-(2,5-dimethylphenyl)but-3-en-2-one is a versatile handle for a multitude of chemical transformations. A significant research frontier lies in the development of novel catalytic systems to control the chemo-, regio-, and stereoselectivity of these reactions.

Future research could focus on several key areas:

Asymmetric Hydrogenation: The selective reduction of either the C=C double bond to yield the saturated ketone or the C=O bond to produce the allylic alcohol is of great interest. While various catalysts exist for the transfer hydrogenation of α,β-unsaturated carbonyl compounds, rsc.org developing manganese(I)-based pincer complexes or other earth-abundant metal catalysts could offer more sustainable and cost-effective solutions. acs.org A key challenge will be achieving high enantioselectivity, for which chiral primary amine salts that activate the enone via iminium ion formation could be explored. organic-chemistry.org

Conjugate Addition Reactions: The β-carbon of the enone is susceptible to nucleophilic attack. Designing catalysts for asymmetric conjugate additions of various nucleophiles (e.g., organoboranes, thiols, nitroalkanes) is a promising avenue. acs.orgresearchgate.net For instance, the use of chiral diols with boronate reagents has been shown to be effective for asymmetric alkynylboration of enones, a strategy that could be adapted for this compound. acs.org

Epoxidation and Cycloaddition Reactions: The C=C bond can undergo enantioselective epoxidation to furnish chiral α,β-epoxy ketones, which are valuable synthetic intermediates. acs.org Bifunctional catalysts that activate both the enone and the oxidant (e.g., hydrogen peroxide) could be designed. organic-chemistry.org Furthermore, exploring its reactivity in [4+2], [3+2], and other cycloaddition reactions using novel organocatalysts or metal complexes could lead to the synthesis of complex carbocyclic and heterocyclic frameworks.

Below is a table summarizing potential catalytic transformations and the types of catalysts that could be investigated.

TransformationCatalyst TypePotential Product
Asymmetric Hydrogenation (C=C)Chiral Manganese(I) Pincer Complex(R/S)-4-(2,5-Dimethylphenyl)butan-2-one
Asymmetric Transfer Hydrogenation (C=O)Chiral Ruthenium or Iridium Complexes(R/S)-4-(2,5-Dimethylphenyl)but-3-en-2-ol
Asymmetric Conjugate AlkynylationBinaphthol-modified Boronate ReagentsChiral γ-alkynyl-β-aryl ketones
Enantioselective EpoxidationChiral Primary Amine Salts(2R,3S/2S,3R)-2,3-Epoxy-4-(2,5-dimethylphenyl)butan-2-one
Diels-Alder CycloadditionChiral Lewis AcidsSubstituted Cyclohexene Derivatives

Exploration of Emerging Synthetic Applications as a Versatile Chemical Synthon

The reactive nature of the α,β-unsaturated carbonyl group makes this compound a valuable synthon for the synthesis of a wide array of more complex molecules. nih.gov Research in this area would focus on leveraging its inherent reactivity to build molecular complexity.

Key future synthetic applications could include:

Heterocycle Synthesis: Chalcones are well-established precursors for a vast range of heterocyclic compounds such as pyrazolines, pyrimidines, and flavonoids. researchgate.net Future work could explore novel reaction cascades initiated by the reaction of this compound with various binucleophiles to access new heterocyclic scaffolds.

Natural Product Synthesis: The structural motif present in this compound could be a key building block in the total synthesis of natural products or their analogues. Its functional groups allow for a variety of subsequent transformations, making it a versatile starting material.

Synthesis of Trifluoromethylated Compounds: β-Trifluoromethylated enones are important synthons in asymmetric catalysis. rsc.org While the title compound is not trifluoromethylated, it could serve as a scaffold for the introduction of a CF₃ group, or its reactivity could be compared with analogous trifluoromethylated enones to understand the electronic effects of this important functional group.

The following table outlines potential synthetic transformations where this compound could be employed as a key synthon.

Reaction TypeReagentsResulting Molecular Scaffold
Pyrazoline SynthesisHydrazine (B178648) derivatives5-(2,5-Dimethylphenyl)-3-methyl-pyrazoline derivatives
Pyrimidine SynthesisUrea or thiourea4-(2,5-Dimethylphenyl)-6-methyl-dihydropyrimidin-2(1H)-one/thione
Michael Addition-CyclizationActive methylene (B1212753) compounds (e.g., malononitrile) followed by intramolecular cyclizationSubstituted cyclohexanone (B45756) or heterocyclic systems
Robinson AnnulationCyclic ketonesFused bicyclic enone systems

Integration into Multicomponent Reactions and Sustainable Chemical Processes

Multicomponent reactions (MCRs), which combine three or more reactants in a single pot to form a complex product, are a cornerstone of green chemistry. nih.gov The electrophilic nature of the enone in this compound makes it an ideal candidate for incorporation into MCRs.

Future research should explore:

Novel MCRs: Designing new MCRs where this compound acts as a key electrophile. For example, its inclusion in reactions with amines, aldehydes, and isocyanides (e.g., Ugi-type reactions) or with malononitrile (B47326) and a solvent like DMF could lead to novel molecular frameworks. nih.govrsc.org

Sustainable Synthesis Protocols: Developing greener synthetic methods for transformations involving this compound. This could involve the use of water as a solvent, which has been shown to be effective for Claisen-Schmidt condensations using catalysts like choline (B1196258) hydroxide (B78521). acs.org Other sustainable approaches include mechanochemistry (solvent-free reactions) and the use of biocatalysis. frontiersin.org

Catalyst Recycling: Employing heterogeneous catalysts, such as layered double hydroxides (LDH) or supported metal nanoparticles, would allow for easy catalyst recovery and reuse, enhancing the sustainability of the synthetic processes. mdpi.com

The table below provides examples of potential sustainable and multicomponent processes.

Process TypeKey FeaturesPotential Advantages
Three-Component Povarov ReactionAmine, Aldehyde, this compoundRapid assembly of complex nitrogen-containing heterocycles
Aqueous Claisen-Schmidt CondensationUse of water as solvent, green catalyst (e.g., Choline Hydroxide)Reduced environmental impact, simplified purification
Mechanochemical SynthesisSolvent-free reaction conditionsHigh atom economy, reduced waste
Heterogeneous CatalysisUse of recyclable catalysts (e.g., LDH/Graphene)Improved process efficiency and sustainability

Leveraging Advanced Computational Methods for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting the behavior of molecules. researchgate.net Applying these methods to this compound can provide valuable insights that can guide experimental work.

Future computational studies could focus on:

Reaction Mechanism Elucidation: Using DFT to model the transition states and reaction pathways of potential transformations, such as catalytic asymmetric reactions or multicomponent reactions. This can help in understanding the origin of selectivity and in designing more efficient catalysts.

Prediction of Physicochemical Properties: Calculating properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, dipole moment, and molecular electrostatic potential (MEP). These calculations can predict the reactivity of different sites in the molecule and its potential for intermolecular interactions. researchgate.net

Virtual Screening and Drug Design: Chalcone (B49325) derivatives are known for their wide range of biological activities. nih.gov Computational docking studies could be performed to predict the binding of this compound and its derivatives to various biological targets, thereby guiding the synthesis of new potential therapeutic agents. researchgate.net

The following table lists key computational parameters and their significance.

Computational MethodParameter to be CalculatedSignificance and Application
Density Functional Theory (DFT)HOMO-LUMO energy gapPrediction of chemical reactivity and electronic transitions
Molecular Electrostatic Potential (MEP)Identification of electrophilic and nucleophilic sites
Transition State energiesElucidation of reaction mechanisms and prediction of reaction barriers
Molecular DockingBinding affinity and posePrediction of potential biological targets and design of new inhibitors

Investigation of Molecular Recognition and Supramolecular Assembly Applications

The structural features of this compound, including the aromatic rings, the carbonyl group, and the conjugated π-system, make it a candidate for applications in molecular recognition and supramolecular chemistry.

Future research directions include:

Crystal Engineering: Studying the single-crystal X-ray diffraction of this compound and its derivatives to understand the non-covalent interactions (e.g., C-H···O, C-H···π, and π-π stacking) that govern its solid-state packing. This knowledge can be used to design new crystalline materials with specific architectures.

Host-Guest Chemistry: Investigating its ability to act as a guest molecule in various host systems (e.g., cyclodextrins, calixarenes) or as a building block for larger supramolecular assemblies. The dimethylphenyl group can provide specific steric and electronic interactions for molecular recognition.

Anion and Cation Sensing: Functionalizing the aromatic rings with donor or acceptor groups could transform the molecule into a chromogenic or fluorogenic sensor for specific ions. The binding of an ion would perturb the intramolecular charge transfer (ICT) characteristics of the conjugated system, leading to a detectable optical response. researchgate.net

Exploration of Material Science Applications via Chemical Functionalization and Polymerization (excluding physical property details of the material itself)

The versatile chemistry of the chalcone scaffold can be exploited for the development of new materials with tailored chemical functionalities. bohrium.com

Potential research avenues in this area include:

Polymer Synthesis: The α,β-unsaturated system can participate in polymerization reactions. For example, it could be explored as a monomer in enyne metathesis polymerization or other controlled polymerization techniques to create novel bio-based and potentially degradable polymers. rsc.orgnih.gov

Functional Polymer Additives: The compound could be chemically modified to introduce reactive groups (e.g., hydroxyl, amino, or carboxylic acid) that would allow it to be grafted onto existing polymer chains. This could be a strategy to impart new chemical properties, such as antioxidant or antimicrobial activity, to commodity polymers.

Corrosion Inhibitors: Chalcones have been investigated as corrosion inhibitors for metals due to the ability of the α,β-unsaturated carbonyl system to interact with metal surfaces. researchgate.net The specific substitution pattern of this compound could offer unique performance characteristics in this application.

The table below outlines potential avenues for material science applications.

Application AreaMethod of Functionalization/IncorporationPotential Chemical Functionality
Novel PolymersMetathesis or radical polymerization of the enone moietyCreation of polymers with a conjugated backbone
Polymer FunctionalizationGrafting onto polymer backbones via introduced reactive groupsImparting antioxidant or UV-stabilizing properties
Corrosion InhibitionAdsorption onto metal surfacesFormation of a protective layer against corrosive agents
Non-Linear Optical (NLO) MaterialsIntroduction of donor-acceptor groups on the aromatic ringsDevelopment of materials with second-order NLO properties

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing 4-(2,5-Dimethylphenyl)but-3-en-2-one with high purity?

  • Methodological Answer : Begin with a Friedel-Crafts acylation of 2,5-dimethylbenzene using appropriate ketone precursors. Purify the product via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the α,β-unsaturated ketone. Confirm purity using melting point analysis and thin-layer chromatography (TLC) with UV visualization . For structural validation, employ 1^1H NMR (400 MHz, CDCl3_3) to identify vinyl proton coupling patterns and aromatic substituents, and IR spectroscopy to confirm carbonyl stretching frequencies (~1680 cm1^{-1}) .

Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?

  • Methodological Answer :

TechniqueApplicationKey Parameters
1^1H/13^13C NMRAssign stereochemistry and substituent positionsChemical shifts, coupling constants
IR SpectroscopyConfirm carbonyl group and conjugationStretching frequencies (C=O, C=C)
UV-VisStudy electronic transitionsλmax\lambda_{\text{max}} for enone systems
X-ray DiffractionResolve crystal structureUnit cell parameters, bond angles
Cross-reference NMR data with computational simulations (e.g., DFT) to resolve ambiguities in stereoelectronic effects .

Q. How can researchers design a stability study for this compound under varying pH and temperature conditions?

  • Methodological Answer : Prepare aqueous/organic solutions at pH 3–10 and incubate at 25°C, 40°C, and 60°C. Monitor degradation kinetics via HPLC-UV (C18 column, acetonitrile/water mobile phase) at 24-hour intervals. Use Arrhenius plots to extrapolate shelf-life under standard conditions. Include controls with inert atmospheres (N2_2) to assess oxidative degradation pathways .

Advanced Research Questions

Q. How can contradictory data in solvent-dependent reactivity studies of this compound be resolved?

  • Methodological Answer : Replicate experiments using standardized solvent purity (e.g., HPLC-grade) and degassed solvents to exclude oxygen interference. Perform kinetic studies under controlled humidity and temperature. Use multivariate analysis (e.g., PCA) to isolate variables causing discrepancies. Cross-validate results with computational solvation models (COSMO-RS) to predict solvent effects on reaction pathways .

Q. What strategies are recommended for elucidating the mechanistic role of this compound in catalytic asymmetric reactions?

  • Methodological Answer : Conduct deuterium-labeling experiments to track proton transfer steps in enolate formation. Use in-situ FTIR to detect intermediate species. Pair with DFT calculations (B3LYP/6-31G*) to map transition states and compare experimental vs. theoretical enantiomeric excess (ee) values. Validate using chiral HPLC or circular dichroism (CD) spectroscopy .

Q. How can researchers address limitations in generalizing photodegradation studies of this compound to real-world environmental conditions?

  • Methodological Answer : Simulate environmental matrices by spiking the compound into synthetic wastewater containing humic acids and inorganic salts. Use high-spectral-resolution imaging (HSI) to monitor degradation products non-invasively. Compare lab data with field samples using LC-HRMS to identify matrix effects. Implement continuous cooling during experiments to minimize thermal degradation artifacts .

Q. What computational approaches are suitable for modeling the compound’s interaction with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., kinases) to predict binding affinities. Validate with molecular dynamics (MD) simulations (AMBER) over 100 ns to assess stability of ligand-protein complexes. Cross-correlate with in vitro assays (e.g., fluorescence polarization) to refine force field parameters .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between theoretical and experimental NMR chemical shifts?

  • Methodological Answer : Re-examine solvent effects (e.g., CDCl3_3 vs. DMSO-d6_6) and conformational averaging in solution. Optimize DFT calculations (e.g., B3LYP/cc-pVTZ) with explicit solvent models (IEF-PCM). Use dynamic NMR (DNMR) to detect slow-exchange conformers. If unresolved, consider X-ray crystallography to confirm dominant solid-state conformation .

Q. What methods mitigate batch-to-batch variability in synthetic yields?

  • Methodological Answer : Standardize reagent sourcing (e.g., anhydrous AlCl3_3 for Friedel-Crafts) and reaction monitoring (in-situ IR for acylation progress). Implement quality control via GC-MS for intermediate purity. Use design of experiments (DoE) to optimize parameters (temperature, stoichiometry) and identify critical process variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.